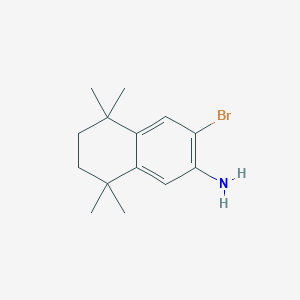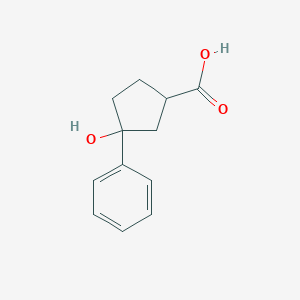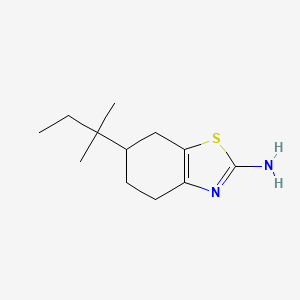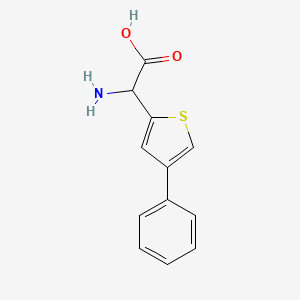
3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine” is a chemical compound with the CAS Number: 116233-20-6 . It has a molecular weight of 282.22 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20BrN/c1-13(2)5-6-14(3,4)10-8-12(16)11(15)7-9(10)13/h7-8H,5-6,16H2,1-4H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 282.22 . Other physical and chemical properties such as melting point, boiling point, density, and pKa are not available in the sources I found.Scientific Research Applications
Tumor Inhibitory and Antioxidant Activity :
- 3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine has been utilized in the synthesis of new polyfunctionally substituted derivatives demonstrating tumor inhibitory and antioxidant activities. These derivatives exhibit significant potency against liver cancer cells, comparing favorably with doxorubicin, a reference drug (Hamdy, Anwar, Abu-Zied, & Awad, 2013).
Synthesis of Tetrahydronaphthalene Derivatives :
- The chemical has been involved in the synthesis of 1-substituted 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diols and 5,5,8,8-tetrahydronaphthalene-2,3-dione. These derivatives are valuable for further chemical transformations (Zherebtsov, Arsenyev, Chesnokov, & Cherkasov, 2020).
Development of Dopaminergic Compounds :
- It is a precursor in synthesizing dopaminergic compounds, particularly 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, showcasing its potential in developing biologically active compounds (Öztaşkın, Göksu, & SeÇen, 2011).
Precursor for Thiazolidinones and Benzothiazepinones :
- The compound acts as a precursor in synthesizing various thiazolidinones and benzothiazepinones, with observed atropisomerism in some derivatives. These substances have potential applications in medicinal chemistry (Drawanz et al., 2017).
Sulfonated Derivatives Synthesis :
- Sulfonation of related naphthylamines, including the 3-Bromo-5,5,8,8-tetramethyl variant, leads to the formation of sulfonic acid derivatives, important in various chemical reactions (Courtin, 1981).
Photoinduced Electron Transfer Processes :
- In photoreaction studies, derivatives of this compound have been used in radical cyclization and ring expansion reactions, demonstrating its utility in photochemical processes (Hasegawa, 1997).
Synthesis of Tetrahydro-β-carbolines :
- This compound plays a role in synthesizing 3,4-fused tetrahydro-β-carbolines, a new class of compounds with potential pharmacological significance (Malhotra et al., 2013).
Synthesis of Silicon-Based Drugs and Odorants :
- Its derivatives have been used in creating new building blocks for synthesizing silicon-based drugs and odorants, showcasing its versatility in organic synthesis (Büttner et al., 2007).
Stereoselective Reduction in Synthesis :
- It has been used in stereoselective reduction processes to create bioactive compounds, highlighting its importance in chiral synthesis (Wei-dong, 2013).
Reductive Debromination in Organic Synthesis :
- The compound's derivatives have been used in developing new methods for reductive debromination, essential for synthesizing various organic compounds (Nishiyama et al., 2005).
properties
IUPAC Name |
3-bromo-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN/c1-13(2)5-6-14(3,4)10-8-12(16)11(15)7-9(10)13/h7-8H,5-6,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVFUMDICFXFBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=CC(=C(C=C21)N)Br)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2472160.png)
![N-(4-acetamidophenyl)-2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2472162.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] thiophene-2-carboxylate](/img/structure/B2472163.png)


![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2472168.png)
![N-benzo[g][1,3]benzothiazol-2-yl-2,4-dimethylbenzamide](/img/structure/B2472169.png)



